SMPT

immunotoxin pharmacokinetics disulfide bond stability in vivo conjugate half-life

SMPT (4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene) is a heterobifunctional crosslinking reagent bearing an NHS ester for amine reactivity and a pyridyldithiol group for sulfhydryl conjugation. Its defining structural feature is a methyl group and benzene ring positioned adjacent to the disulfide bond, creating steric hindrance that protects the linkage from thiolate anion attack and extends in vivo conjugate half-life.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.5 g/mol
CAS No. 112241-19-7
Cat. No. B048504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMPT
CAS112241-19-7
Synonyms4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
SMPT
Molecular FormulaC18H16N2O4S2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3
InChIInChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3
InChIKeyGKSPIZSKQWTXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMPT (CAS 112241-19-7) Procurement Guide: Heterobifunctional Crosslinker with Hindered Disulfide for In Vivo Immunotoxin Stability


SMPT (4-succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene) is a heterobifunctional crosslinking reagent bearing an NHS ester for amine reactivity and a pyridyldithiol group for sulfhydryl conjugation . Its defining structural feature is a methyl group and benzene ring positioned adjacent to the disulfide bond, creating steric hindrance that protects the linkage from thiolate anion attack and extends in vivo conjugate half-life [1]. SMPT was specifically designed to address the rapid reductive cleavage observed with first-generation crosslinkers such as SPDP and 2-iminothiolane in systemic circulation, making it the crosslinker of choice for immunotoxin constructs intended for in vivo therapeutic applications [2].

Why SPDP, LC-SPDP, or 2-Iminothiolane Cannot Substitute for SMPT in In Vivo Conjugate Applications


Substituting SMPT with SPDP, LC-SPDP, or 2-iminothiolane directly compromises in vivo conjugate integrity. SPDP and LC-SPDP generate unhindered disulfide bonds that are rapidly reduced by endogenous thiols in circulation, releasing free antibody that competes with intact immunotoxin for target antigens [1]. 2-Iminothiolane produces an even more labile unhindered linkage [2]. The steric hindrance engineered into SMPT—a methyl group and benzene ring adjacent to the disulfide carbon—is the mechanistic basis for its 6.3-fold slower in vivo breakdown rate, a structural feature absent from all first-generation pyridyldithiol crosslinkers [3]. Procurement of SPDP-type reagents for in vivo studies therefore incurs a direct pharmacokinetic liability that cannot be compensated by adjusting conjugation stoichiometry or dosing regimen.

SMPT Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


In Vivo Disulfide Bond Half-Life: SMPT Extends Intact Immunotoxin Circulation by 6-Fold Versus 2-Iminothiolane

SMPT-linked immunotoxin (OX7-SMPT-dgA) exhibited a 6-fold longer in vivo half-life for the intact disulfide linkage compared to 2-iminothiolane (2IT)-linked immunotoxin in mice [1]. At 48 h post i.v. injection, approximately 50% of the SMPT-linked immunotoxin remaining in blood was still in intact form versus equivalent breakdown of the 2IT-linked construct at only ~8 h [1]. Furthermore, at 48 h, 10% of the injected dose of SMPT-linked immunotoxin remained in the bloodstream compared to only 1.5% of the 2IT-linked immunotoxin [1].

immunotoxin pharmacokinetics disulfide bond stability in vivo conjugate half-life

In Vivo Breakdown Rate: SMPT Conjugates Degrade 6.3-Fold More Slowly Than 2-Iminothiolane Conjugates

In a head-to-head pharmacokinetic study, SMPT-linked immunotoxin (OX7-SMPT-dgA) demonstrated a 6.3-fold slower in vivo breakdown rate compared to the 2-iminothiolane-linked counterpart [1]. At 24 h post-injection, 16% of the OX7-SMPT-dgA immunotoxin remained in the blood versus only 0.4–2.5% for the other immunotoxin constructs (2IT-linked and native A-chain variants) [1]. The combination of SMPT linker and deglycosylated ricin A-chain (dgA) yielded the highest blood levels among all tested configurations [1].

immunotoxin degradation rate antibody-drug conjugate stability pharmacokinetic modeling

Therapeutic Efficacy: SMPT-dgA Immunotoxin Eradicates 99.999% of Tumor Cells in Murine Lymphoma Model

In a comparative therapeutic study, OX7-SMPT-dgA immunotoxin delivered the best antitumor effect among all constructs tested [1]. A dose equivalent to one-seventh of the median lethal dose (LD50) extended survival by the extent expected if 99.999% of tumor cells had been eradicated [1]. Crucially, tumors that did develop in SMPT-dgA-treated mice were mutants resistant to all immunotoxins tested, not SMPT-specific escape variants [1]. The SMPT construct was only slightly more toxic than the 2IT construct, yet produced vastly superior antitumor efficacy, indicating a genuine improvement in therapeutic index rather than simply increased potency [1].

antitumor efficacy immunotoxin therapeutics in vivo tumor eradication

In Vivo Stability and Clinical Recommendation: SMPT Outperforms LC-SPDP in B43-PAP Immunotoxin Head-to-Head Comparison

A comprehensive three-way comparison of B43 (anti-CD19)-pokeweed antiviral protein (PAP) immunotoxins constructed with SPDP, LC-SPDP, or SMPT assessed in vivo chemical/immunological/biological stability, immunogenicity, and anti-leukemic activity [1]. The authors' data explicitly 'recommend the use of SPDP and SMPT rather than LC-SPDP for generation of B43(anti-CD19)-PAP immunotoxins as clinical anti-leukemic agents' [1]. This was the first comparative analysis of in vivo pharmacokinetic features, immunogenicity, and anti-leukemic activity for anti-CD19 PAP immunotoxins prepared with different heterobifunctional crosslinking agents [1].

anti-CD19 immunotoxin leukemia therapy crosslinker selection

Enhanced In Vitro Disulfide Bond Stability with Comparable Cytotoxicity: S-LC-SMPT vs. S-LC-SPDP

A comparative study of water-soluble long-chain crosslinkers evaluated S-LC-SMPT (hindered disulfide) versus S-LC-SPDP (non-hindered disulfide) for Fab-ricin A chain (RTA) immunotoxin construction [1]. Conjugation yields, immunoreactivity, and thermal stability were comparable between the two reagents [1]. However, S-LC-SMPT-mediated Fab-RTA showed enhanced disulfide bond stability in vitro over the S-LC-SPDP-mediated construct [1]. Importantly, S-LC-SMPT maintained comparable cytotoxicity against antigen-positive Daudi cells relative to S-LC-SPDP, demonstrating that the hindered disulfide design does not compromise target cell killing potency [1].

Fab-ricin A immunotoxin disulfide bond stability water-soluble crosslinker

Clinical Translation: SMPT-Linked Immunotoxins Advanced to Phase I Trials in Refractory Hematologic Malignancies

The clinical translatability of SMPT linker technology is evidenced by multiple Phase I clinical trials. RFT5-SMPT-dgA, an anti-CD25 immunotoxin constructed with the SMPT hindered disulfide linker, was evaluated in a Phase I dose-escalation trial in 15 heavily pretreated patients with refractory Hodgkin's lymphoma, establishing 15 mg/m² as the maximum tolerated dose with partial remissions observed in 2 patients and minor response in 1 patient [1]. Separately, IgG-HD37-SMPT-dgA (anti-CD19) and IgG-RFB4-SMPT-dgA (anti-CD22) were advanced to Phase I trials in B-cell non-Hodgkin's lymphoma, examining both bolus and continuous infusion regimens [2]. These clinical programs relied specifically on the hindered disulfide stability of SMPT to achieve adequate systemic exposure, directly validating the preclinical differentiation data.

phase I clinical trial Hodgkin lymphoma immunotoxin clinical development

SMPT Procurement Application Scenarios: Where Hindered Disulfide Chemistry Provides Decisive Advantage


Construction of Immunotoxins for In Vivo Tumor Targeting Studies

SMPT is the crosslinker of choice when the intended application involves systemic administration of antibody-toxin conjugates in animal models or clinical settings. The 6.3-fold slower in vivo breakdown rate and 6-fold longer intact conjugate half-life versus 2-iminothiolane [1] directly address the primary failure mode of first-generation disulfide-linked immunotoxins: premature release of free antibody in circulation. For research groups transitioning from in vitro proof-of-concept to in vivo efficacy models, SMPT procurement eliminates the pharmacokinetic liability that confounds interpretation of SPDP- or 2IT-linked conjugate experiments.

Clinical-Grade Immunotoxin Manufacturing for Phase I/II Trials

SMPT has a validated clinical track record through multiple Phase I trials (RFT5-SMPT-dgA in Hodgkin's lymphoma, IgG-HD37-SMPT-dgA and IgG-RFB4-SMPT-dgA in B-cell NHL) with established MTD and toxicity profiles [2]. For CMC teams and CDMOs scaling immunotoxin production, SMPT's defined chemical structure, established derivatization QC methodology via HPLC [3], and documented clinical safety data reduce regulatory uncertainty compared to novel or unvalidated linker chemistries. The hindered disulfide design also mitigates batch-to-batch variability in conjugate stability arising from differential reduction sensitivity.

Antibody-Drug Conjugate (ADC) Development Requiring Serum-Stable yet Intracellularly Cleavable Linkers

Although SMPT is historically categorized as an immunotoxin crosslinker, its hindered disulfide design is directly applicable to ADC linker technology where the goal is serum stability with intracellular reductive cleavage. SMPT demonstrates that steric hindrance adjacent to the disulfide bond provides resistance to extracellular thiolate reduction while retaining susceptibility to intracellular reducing conditions [1]. For ADC programs evaluating cleavable disulfide linkers, SMPT offers a structurally characterized scaffold with documented in vivo stability advantages over unhindered pyridyldithiol linkers such as SPDP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMPT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.